![molecular formula C₁₄H₁₆N₁₀O₄ B1145853 O-[(Guanin-7-yl)methyl] Acyclovir CAS No. 1797832-75-7](/img/no-structure.png)

O-[(Guanin-7-yl)methyl] Acyclovir

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

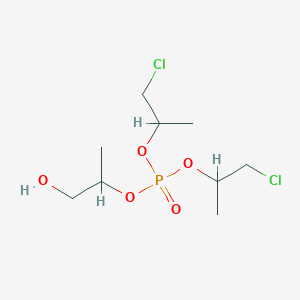

“O-[(Guanin-7-yl)methyl] Acyclovir” is a dimer impurity of the antiviral agent Acyclovir . It has a molecular formula of C14H16N10O4 and a molecular weight of 388.341 .

Synthesis Analysis

The synthesis of Acyclovir, the parent compound of “O-[(Guanin-7-yl)methyl] Acyclovir”, has been extensively studied . The existing preparation methods and synthetic materials, such as 5-aminoimidazole-4-carboxamide, guanine and its derivatives, and other purine derivatives, have been used to prepare Acyclovir .Molecular Structure Analysis

The molecular structure of “O-[(Guanin-7-yl)methyl] Acyclovir” is represented by the formula C14H16N10O4 . More detailed structural information may be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis

“O-[(Guanin-7-yl)methyl] Acyclovir” has a molecular weight of 388.34 g/mol . More detailed physical and chemical properties may be available in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen

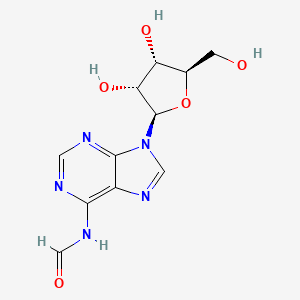

Acyclic Nucleosides as Potential Antiviral Agents

Research on acyclic nucleosides like Acyclovir, a class to which O-[(Guanin-7-yl)methyl] Acyclovir belongs, has been focused largely on their potential as antiviral agents. These studies span a range from strictly synthetic research to strictly biological investigations. Notably, acyclic nucleosides have shown considerable promise in the treatment of certain herpesvirus infections (Remy & Secrist, 1985).

Prodrug Capabilities and Metabolic Transformations

6-Deoxyacyclovir, a congener of Acyclovir, demonstrates interesting prodrug capabilities. This compound, more water-soluble than Acyclovir, is oxidized to Acyclovir by xanthine oxidase. This transformation highlights the potential of acyclic nucleosides as prodrugs, which can be metabolically converted to active forms in the body (Krenitsky et al., 1984).

Biochemical Mechanism of Action

Acyclovir's mechanism of action is crucial to understanding its derivatives like O-[(Guanin-7-yl)methyl] Acyclovir. As an acyclic nucleoside analogue, it exhibits high activity and selectivity for herpes viruses, attributed to its initial activation by phosphorylation by a herpes virus-specified thymidine kinase. This selectivity and the subsequent conversion of Acyclovir monophosphate to a triphosphate, which inhibits herpes virus DNA polymerases, are significant for related compounds' antiviral properties (Elion, 1983).

Synthesis and Antiviral Properties

The synthesis of novel Acyclovir analogues and their antiviral properties are continually being explored. For example, derivatives of 9-[(2-methyleneaminoxyethoxy)methyl]guanine, viewed as Acyclovir analogues, have been synthesized, demonstrating varying levels of activity against HSV-1, although generally lower than Acyclovir itself (Macchia et al., 2000).

Water-Soluble Ester Derivatives

The development of water-soluble ester derivatives of Acyclovir, such as its 2'-O-glycyl-, 2'-O-alpha-alanyl-, and other esters, has been a significant area of research. These derivatives, when tested against various herpes simplex virus strains, showed almost as much activity as Acyclovir, suggesting their potential as alternative formulations with similar efficacy (Colla et al., 1983).

Eigenschaften

CAS-Nummer |

1797832-75-7 |

|---|---|

Produktname |

O-[(Guanin-7-yl)methyl] Acyclovir |

Molekularformel |

C₁₄H₁₆N₁₀O₄ |

Molekulargewicht |

388.34 |

Synonyme |

9,7’-[1,2-Ethanediylbis(oxymethylene)]bisguanine; Acyclovir Impurity I; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1145771.png)